

An In-depth Technical Guide to Early-Phase Clinical Trials Involving RG7775

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This technical guide provides a comprehensive overview of the early-phase clinical development of **RG7775**, an intravenous prodrug of the MDM2 antagonist idasanutlin. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the clinical and preclinical data, experimental methodologies, and the underlying mechanism of action of this investigational agent.

Introduction to RG7775 and its Mechanism of Action

RG7775, also known as RO6839921, is a pegylated prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In normal physiological states, the p53 tumor suppressor protein is maintained at low levels through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] [4] Many cancers with wild-type p53 have an overexpressed or hyperactive MDM2, effectively neutralizing p53's tumor-suppressive functions.[5]

Idasanutlin, the active metabolite of **RG7775**, is designed to fit into the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[6] This inhibition leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream targets to induce cell cycle arrest, apoptosis, and senescence in cancer cells.[7] The development of an intravenous formulation, **RG7775**, was aimed at exploring different pharmacokinetic profiles and potentially overcoming limitations of oral administration.[1][2]

Preclinical Evaluation



The primary preclinical studies supporting the clinical development of **RG7775** were conducted in neuroblastoma models. These studies demonstrated that **RG7775**, both as a single agent and in combination with temozolomide, exhibited significant anti-tumor activity in TP53 wild-type neuroblastoma cell lines and orthotopic mouse models.

Key Preclinical Findings

Pharmacokinetic analyses in mice revealed that **RG7775** had a favorable profile for intermittent dosing, with peak plasma levels of the active idasanutlin observed one hour post-treatment.[8] This was followed by maximal p53 pathway activation between 3 and 6 hours after administration.[8] The combination of **RG7775** and temozolomide resulted in greater tumor growth inhibition and increased survival compared to either agent alone.[8]

Early-Phase Clinical Trials

A key Phase 1 clinical trial (NCT02098967) evaluated the safety, pharmacokinetics, and pharmacodynamics of **RG7775** in two separate cohorts: one with patients having advanced solid tumors and another with patients suffering from acute myeloid leukemia (AML).[1][2] The primary objectives of this multicenter study were to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 1 clinical trial of **RG7775**.

Table 1: Safety and Tolerability of **RG7775** in Patients with Advanced Solid Tumors[2]



Parameter	Value
Number of Patients	41
Dose Range (Active Principle)	14 - 120 mg
Dosing Schedule	5 consecutive days every 28 days
Maximum Tolerated Dose (MTD)	110 mg (active principle)
Dose-Limiting Toxicities (DLTs) at 120 mg	Neutropenia, Thrombocytopenia, Stridor (44% DLT rate)
Most Common Treatment-Related Adverse Events (≥30%)	Nausea, Fatigue, Vomiting, Thrombocytopenia

Table 2: Clinical Activity of RG7775 in Patients with Advanced Solid Tumors[2]

Parameter	Value
Number of DLT-Evaluable Patients	39
Stable Disease	14 patients (34%)

Table 3: Safety and Tolerability of RG7775 in Patients with Acute Myeloid Leukemia (AML)[1]

Parameter	Value
Number of Patients	26
Dose Range (Active Principle)	120 - 300 mg
Maximum Tolerated Dose (MTD)	200 mg
Dose-Limiting Toxicities (DLTs) at 250 mg	2 out of 8 patients
Dose-Limiting Toxicities (DLTs) at 300 mg	2 out of 5 patients
Most Common Treatment-Related Adverse Events (>20%)	Diarrhea, Nausea, Vomiting, Decreased Appetite, Fatigue
Treatment-Unrelated Deaths	6 (23.1%)



Table 4: Clinical Activity of RG7775 in Patients with Acute Myeloid Leukemia (AML)[1]

Parameter	Value
TP53 Status	21 wild-type (87.5%), 3 mutant (12.5%)
Composite Response Rate (CR, CRi/MLFS, CRp)	7.7%
Disease Control Rate (CR, CRi/MLFS, PR, HI/SD)	42% (11 patients)
Responders with TP53 Wild-Type	10 out of 11

Table 5: Pharmacokinetic and Pharmacodynamic Parameters of RG7775[1][2]

Parameter	Observation
Prodrug Conversion	Rapid and near-complete conversion to active idasanutlin
Exposure	Approximately linear and dose-proportional
Exposure Increase (Day 1 to Day 5)	~2-fold
Pharmacokinetic Variability	30% - 47% (compared to 22% - 54% for oral idasanutlin)
Pharmacodynamic Marker	Macrophage Inhibitory Cytokine-1 (MIC-1)
MIC-1 Induction	Exposure-dependent, demonstrating p53 activation

Experimental Protocols Clinical Trial Design (NCT02098967)

- Study Design: A Phase 1, multicenter, open-label, dose-escalation study.[1][2]
- Patient Population: Adults with advanced solid tumors or relapsed/refractory acute myeloid leukemia for whom standard therapy was not available or suitable.[1][2]



- Dosing Regimen: RG7775 was administered intravenously for five consecutive days, followed by a 23-day rest period, constituting a 28-day cycle.[2]
- Dose Escalation: A Bayesian new continual reassessment model was employed for dose escalation. Accelerated dose titration was permitted until the observation of grade ≥2 drugrelated adverse events.[2] The target DLT rate to define the MTD was set at 16-25%.[2]
- Pharmacokinetic Sampling: Blood samples were collected at multiple time points to characterize the pharmacokinetic profile of both the prodrug (RO6839921) and the active principle (idasanutlin).
- Pharmacodynamic Assessment: p53 pathway activation was evaluated by measuring the levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a downstream target of p53, in patient samples.[1][2]

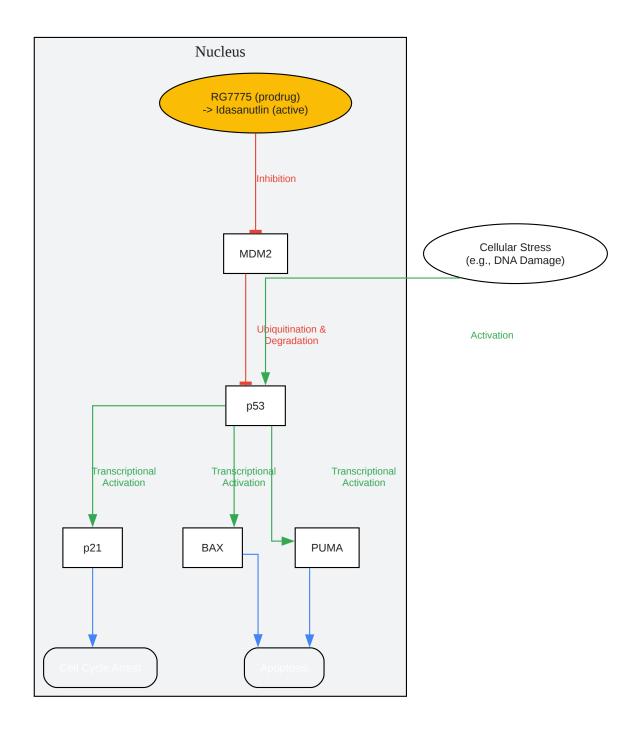
Preclinical Methodologies

- In Vitro Cell Viability: Assessed using tetrazolium dye assays (e.g., MTT) to determine the half-maximal inhibitory concentration (GI50) of idasanutlin in neuroblastoma cell lines.
- Western Blotting: Utilized to detect the activation of the p53 pathway by measuring the
 protein levels of p53 and its downstream targets, such as p21 and MDM2, in cell lysates
 following treatment with idasanutlin.
- ELISA Assays: Employed for the quantification of p53 pathway activation markers, including MIC-1, in biological samples.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the detection and quantification of active idasanutlin in plasma and tumor tissue to determine the pharmacokinetic profile of RG7775.
- Orthotopic Xenograft Models: Human neuroblastoma cells (e.g., SHSY5Y-Luc, NB1691-Luc)
 were implanted into the adrenal glands of immunodeficient mice to create clinically relevant
 tumor models for evaluating the in vivo efficacy of RG7775. Tumor growth was monitored via
 bioluminescence imaging.

Visualizations



Signaling Pathway

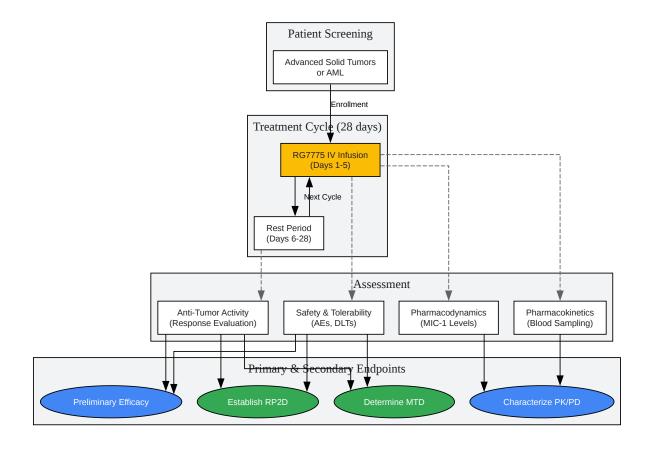


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Caption: Mechanism of action of RG7775 (Idasanutlin).

Experimental Workflow



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Caption: Workflow of the RG7775 Phase 1 clinical trial.

Conclusion







The early-phase clinical trials of **RG7775** demonstrated a manageable safety profile and evidence of target engagement through the induction of the p53 pathway, as measured by MIC-1 levels.[1][2] The intravenous formulation showed reduced pharmacokinetic variability compared to oral idasanutlin.[2] While modest clinical activity was observed, with stable disease in some solid tumor patients and a low composite response rate in AML, the development of **RG7775** was not continued.[1][2] The company concluded that the biologic and safety profile did not show sufficient differentiation or improvement over the oral formulation of idasanutlin to warrant further development.[1][2] Nevertheless, the data from these early-phase trials provide valuable insights for the development of MDM2-p53 inhibitors and intravenous prodrug strategies in oncology.

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